Diphenidol Hydrochloride

描述

DIPHENIDOL HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1967.

See also: Diphenidol (has active moiety).

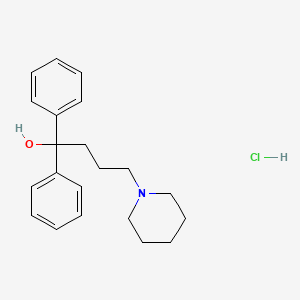

Structure

3D Structure of Parent

属性

IUPAC Name |

1,1-diphenyl-4-piperidin-1-ylbutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO.ClH/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22;/h1-2,4-7,11-14,23H,3,8-10,15-18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZIYZHXZAYGJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

972-02-1 (Parent) | |

| Record name | Diphenidol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003254895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10186248 | |

| Record name | Diphenidol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3254-89-5 | |

| Record name | Diphenidol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3254-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenidol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003254895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenidol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenidol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α-diphenylpiperidine-1-butanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENIDOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG355XWQ4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diphenidol Hydrochloride: A Technical Guide to its Mechanism of Action at Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenidol (B1670726) hydrochloride is an antiemetic and antivertigo agent that exerts its therapeutic effects primarily through the antagonism of muscarinic acetylcholine (B1216132) receptors. This technical guide provides an in-depth exploration of the mechanism of action of diphenidol at these receptors. It consolidates available quantitative data on its binding affinities, details relevant experimental methodologies, and visualizes the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of muscarinic receptor-targeted therapeutics.

Introduction

Diphenidol is a muscarinic antagonist used for the management of nausea, vomiting, and vertigo associated with various conditions, including Meniere's disease and postoperative states.[1] Its pharmacological activity is centered on its ability to block the action of acetylcholine (ACh) at muscarinic receptors, which are G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system and also present in the central nervous system.[2] There are five subtypes of muscarinic receptors, M1 through M5, each with distinct tissue distributions and signaling pathways. Diphenidol is considered a non-selective antagonist, interacting with multiple muscarinic receptor subtypes, particularly M1, M2, M3, and M4.[3][4] Understanding the specifics of these interactions is crucial for elucidating its therapeutic effects and side-effect profile.

Quantitative Analysis of Diphenidol's Interaction with Muscarinic Receptors

The affinity of diphenidol for muscarinic receptor subtypes has been characterized using various in vitro assays. The following tables summarize the available quantitative data for diphenidol and its closely related analog, hexahydro-difenidol, to provide a comparative overview of their binding profiles.

Table 1: Binding Affinity of Diphenidol Hydrochloride for Muscarinic Receptor Subtypes

| Receptor Subtype | Parameter | Value | Species/Tissue | Reference |

| M2 | pKb | 6.72 | Not Specified | [4] |

| M3 | pKb | 7.02 | Not Specified | [4] |

Table 2: Binding Affinity of (R)-Hexahydro-difenidol for Muscarinic Receptor Subtypes

| Receptor Subtype | Parameter | Value (pKi) | Species/Tissue | Reference |

| M1 | pKi | 7.9 - 8.3 | NB-OK 1 cells | [5] |

| M2 | pKi | 7.0 | Cardiac tissue | [5] |

| M3 | pKi | 7.9 - 8.3 | Pancreatic tissue | [5] |

| M4 | pKi | 7.9 - 8.3 | Striatum | [5] |

Note: Hexahydro-difenidol is a structural analog of diphenidol. The pKi value is the negative logarithm of the inhibition constant (Ki) and is a measure of the binding affinity of an antagonist.

Experimental Protocols

The characterization of diphenidol's mechanism of action relies on a suite of well-established experimental protocols. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the pKi of this compound at human M1-M5 muscarinic receptors.

Materials:

-

Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Unlabeled Ligand: this compound.

-

Reference Compound: Atropine (B194438) (for determination of non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membrane preparations on ice. Homogenize the membranes in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes to the desired concentration in assay buffer.

-

Assay Setup: In a 96-well microplate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]-NMS (at a concentration near its Kd), and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of a high concentration of atropine (e.g., 1 µM), 50 µL of [³H]-NMS, and 100 µL of membrane preparation.

-

Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [³H]-NMS, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plates at room temperature (or 37°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the diphenidol concentration.

-

Determine the IC50 value (the concentration of diphenidol that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The pKi is the negative logarithm of the Ki.

-

Functional Antagonism Assay (Schild Analysis)

This assay determines the potency of a competitive antagonist (pA2 value) by measuring its ability to shift the concentration-response curve of an agonist.

Objective: To determine the pA2 value of this compound at a specific muscarinic receptor subtype in a functional tissue preparation.

Materials:

-

Isolated tissue preparation expressing the target muscarinic receptor (e.g., guinea pig ileum for M3, rabbit vas deferens for M4).

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Isotonic transducer and data acquisition system.

-

Agonist: Carbachol or acetylcholine.

-

Antagonist: this compound.

Procedure:

-

Tissue Preparation: Mount the isolated tissue in the organ bath containing physiological salt solution and allow it to equilibrate under a resting tension until a stable baseline is achieved.

-

Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (e.g., carbachol) by adding increasing concentrations to the organ bath and recording the contractile response.

-

Antagonist Incubation: Wash the tissue thoroughly to remove the agonist. Add a known concentration of this compound to the bath and incubate for a predetermined period (e.g., 30-60 minutes) to allow for equilibration.

-

Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of diphenidol, generate a second cumulative concentration-response curve for the agonist.

-

Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of this compound.

-

Data Analysis (Schild Plot):

-

For each concentration of diphenidol, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of diphenidol on the x-axis.

-

The x-intercept of the resulting linear regression line is the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by diphenidol and a typical experimental workflow.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors mediate their effects through different G-protein-coupled signaling cascades.

Caption: Muscarinic Receptor Signaling Pathways Antagonized by Diphenidol.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay to determine the affinity of diphenidol for muscarinic receptors.

Caption: Workflow for Determining Diphenidol's Binding Affinity.

Logical Relationship of Diphenidol's Action

This diagram illustrates the logical flow from diphenidol's chemical properties to its therapeutic effects.

Caption: Logical Pathway of Diphenidol's Mechanism of Action.

Discussion

This compound functions as a non-selective antagonist at muscarinic acetylcholine receptors. Its therapeutic efficacy in treating vertigo and emesis is attributed to its ability to competitively inhibit the binding of acetylcholine to M1, M2, M3, and M4 receptor subtypes. This antagonism disrupts the normal signaling cascades initiated by these receptors.

For the Gq/11-coupled M1, M3, and M5 receptors, which are involved in processes such as smooth muscle contraction and glandular secretion, diphenidol's antagonism prevents the activation of phospholipase C. This, in turn, inhibits the production of the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to a decrease in intracellular calcium levels.

For the Gi/o-coupled M2 and M4 receptors, which are involved in neuronal inhibition and cardiac chronotropy, diphenidol's antagonism prevents the inhibition of adenylyl cyclase. This leads to a relative increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, counteracting the effects of acetylcholine.

The anti-vertigo effects of diphenidol are thought to arise from its action on muscarinic receptors within the vestibular system, while its anti-emetic effects are likely mediated through its action on the chemoreceptor trigger zone (CTZ) in the brainstem.

Conclusion

This compound's primary mechanism of action is the competitive antagonism of multiple muscarinic acetylcholine receptor subtypes. This leads to the modulation of key signaling pathways, resulting in its clinical efficacy as an anti-emetic and anti-vertigo agent. Further research to fully elucidate its binding profile across all five muscarinic receptor subtypes and to explore the nuances of its interaction with downstream signaling components will provide a more complete understanding of its pharmacology and may inform the development of more selective and potent therapeutic agents.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Synthesis and antagonistic activity at muscarinic receptor subtypes of some 2-carbonyl derivatives of diphenidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. neuron.mefst.hr [neuron.mefst.hr]

Diphenidol Hydrochloride's Impact on the Vestibular System: A Technical Guide for Researchers

An In-depth Examination of Preclinical Data in Animal Models

This technical guide provides a comprehensive overview of the effects of diphenidol (B1670726) hydrochloride on the vestibular system, drawing from key studies in animal models. It is intended for researchers, scientists, and drug development professionals engaged in the study of vestibular function and the development of novel therapeutics for balance disorders. This document synthesizes available data on the drug's mechanism of action, its quantitative effects on vestibular reflexes, and detailed experimental protocols utilized in this area of research.

Core Mechanism of Action

Diphenidol hydrochloride primarily exerts its effects on the vestibular system through its action as a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. The vestibular nuclei, central processors of vestibular information, are rich in cholinergic innervation and express various mAChR subtypes, with M2 and M3 being the most prominent in the medial vestibular nucleus (MVN).[1][2]

Diphenidol's antagonism of these receptors leads to a reduction in the excitatory signaling within the vestibular nuclei, thereby dampening the response to vestibular stimulation. This is believed to be the primary mechanism underlying its anti-vertiginous and anti-emetic properties.

Signaling Pathways

The binding of acetylcholine (ACh) to postsynaptic M3 receptors on MVN neurons that project to the cerebellum typically results in neuronal excitation. Conversely, presynaptic M2 receptors on the terminals of vestibular primary afferents act to inhibit the release of glutamate, the primary excitatory neurotransmitter in this pathway.[1][2] Diphenidol, by blocking these receptors, modulates these signaling cascades. The precise downstream effects involve complex interactions with G-protein coupled pathways that ultimately influence neuronal excitability.

Quantitative Data from Animal Studies

While much of the foundational research on diphenidol was conducted several decades ago, and detailed quantitative data from these studies can be challenging to access, this section aims to summarize the available information in a structured format.

Table 1: Effect of Diphenidol on Neuronal Activity in the Vestibular Nuclei of Cats

| Parameter | Animal Model | Dosage | Route of Administration | Observed Effect | Citation |

| Spontaneous Firing Rate | Cat | Not Specified | Intravenous | Depression of spontaneous activity | [3] |

| Evoked Potentials (Vestibular Nerve Stimulation) | Cat | Not Specified | Intravenous | Depression of monosynaptic and polysynaptic potentials | [3] |

Table 2: Effect of Diphenidol on Nystagmus in Rabbits

| Parameter | Animal Model | Dosage | Route of Administration | Observed Effect | Citation |

| Nystagmus | Rabbit | Not Specified | Not Specified | Data not available in accessible literature |

Note: The full text of the primary study on diphenidol's effect on nystagmus in rabbits (Katz et al., 1969) was not available through the conducted searches. Therefore, specific quantitative data on parameters such as slow-phase velocity or frequency of nystagmus could not be included.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of diphenidol and vestibular function in animal models.

Electrophysiological Recording in the Feline Medial Vestibular Nucleus

This protocol is based on methodologies used in studies of drug effects on the vestibular nuclei of cats.

Detailed Steps:

-

Animal Preparation: Adult cats are anesthetized, typically with alpha-chloralose. A tracheotomy is performed, and the animal is artificially ventilated. The animal is then placed in a stereotaxic frame to ensure a stable head position.

-

Surgical Procedure: A craniotomy is performed over the cerebellum. A portion of the cerebellum is gently aspirated to expose the floor of the fourth ventricle, providing access to the underlying vestibular nuclei.

-

Electrode Placement: A multi-barreled glass micropipette electrode assembly is used. One barrel serves as the recording electrode, while the others are filled with drug solutions for microiontophoresis. The electrode is advanced into the brainstem using stereotaxic coordinates for the medial vestibular nucleus. The identification of MVN neurons is confirmed by their characteristic firing patterns in response to vestibular stimulation.

-

Vestibular Stimulation: The turntable is rotated sinusoidally in the horizontal plane to elicit a vestibular response.

-

Drug Administration: Diphenidol can be administered intravenously to observe its systemic effects or applied directly to the vicinity of the recorded neuron via microiontophoresis for a more localized assessment.

-

Data Acquisition: The extracellular action potentials of single MVN neurons are recorded, amplified, and filtered. The analog signal is converted to a digital signal for computer analysis.

-

Data Analysis: The spontaneous firing rate and the modulation of firing in response to sinusoidal rotation are quantified before and after the administration of diphenidol.

Induction and Measurement of Nystagmus in Rabbits

This protocol outlines a general procedure for studying the effects of drugs on vestibular nystagmus in rabbits.

Detailed Steps:

-

Animal Preparation: An adult rabbit is placed in a restraining box with its head fixed.

-

Nystagmus Induction: Vestibular nystagmus is induced by caloric stimulation (irrigation of the external ear canal with warm or cold water) or by rotational stimulation on a turntable.

-

Eye Movement Recording: Eye movements are recorded using a non-invasive method such as video-oculography.

-

Drug Administration: Diphenidol is administered, and after a suitable interval, vestibular stimulation is repeated.

-

Data Analysis: The recorded eye movements are analyzed to quantify the key parameters of nystagmus, such as the slow-phase velocity, frequency, and duration, both before and after drug administration.

Conclusion and Future Directions

The available evidence from animal models strongly indicates that this compound modulates vestibular function primarily through its anticholinergic activity within the vestibular nuclei. While qualitative effects on neuronal firing and vestibular reflexes are documented, there is a clear need for more comprehensive quantitative studies. Future research should focus on:

-

Dose-response studies: To precisely characterize the relationship between diphenidol concentration and its effects on neuronal activity and vestibular reflexes.

-

Receptor subtype specificity: To investigate the relative contribution of different muscarinic receptor subtypes to the action of diphenidol in the vestibular system.

-

Modern vestibular function tests: To assess the impact of diphenidol on more sophisticated measures of vestibular function, such as the vestibulo-ocular reflex (VOR) gain and vestibular-evoked myogenic potentials (VEMPs), in rodent models.

-

Postural stability assessment: To quantify the effects of diphenidol on balance and postural control using force plate analysis in rodent models.[4][5][6][7][8]

A more detailed understanding of the quantitative pharmacology of diphenidol in the vestibular system will be invaluable for the development of more targeted and effective treatments for vertigo and other balance disorders.

References

- 1. Muscarinic Receptor Subtypes Differentially Control Synaptic Input and Excitability of Cerebellum-Projecting Medial Vestibular Nucleus Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. Effects of diphenidol on the central vestibular and visual systems of cats. | Semantic Scholar [semanticscholar.org]

- 4. Quantitative measurement of postural sway in mouse models of human neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative measurement of postural sway in mouse models of human neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. conservancy.umn.edu [conservancy.umn.edu]

- 8. A quantitative measure of postural sway deficits in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Interaction of Diphenidol Hydrochloride with the Chemoreceptor Trigger Zone (CTZ): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenidol hydrochloride is an antiemetic and antivertigo agent with a mechanism of action that, while not fully elucidated, is understood to involve the chemoreceptor trigger zone (CTZ) and the vestibular system.[1][2] This technical guide provides an in-depth overview of the interaction of Diphenidol with the CTZ, focusing on its effects on key neurotransmitter receptors. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways to support further research and drug development in the field of antiemetics.

Introduction to this compound and the Chemoreceptor Trigger Zone

Diphenidol is utilized for the management of nausea and vomiting associated with various conditions, including postoperative states, Meniere's disease, and labyrinthine disturbances.[1] Its therapeutic effects are attributed to its action on the CTZ, a highly vascularized area in the medulla oblongata's area postrema that detects emetic substances in the blood and cerebrospinal fluid.[3][4][5] The CTZ is rich in a variety of neurotransmitter receptors, including dopamine (B1211576) D2, muscarinic M3, serotonin (B10506) 5-HT3, and histamine (B1213489) H1 receptors, which are key targets for antiemetic drugs.[4][5][6] Diphenidol is thought to exert its antiemetic effects through the antagonism of muscarinic and potentially dopaminergic receptors within the CTZ.[3][7][8]

Molecular Interactions and Quantitative Data

| Parameter | Receptor | Value | Method | Reference |

| pKb | Muscarinic M2 | 6.72 | Functional Assay | [9][10] |

| pKb | Muscarinic M3 | 7.02 | Functional Assay | [9][10] |

| Pharmacokinetic Data (Single Dose, Healthy Volunteers) | ||||

| Cmax | - | 321.15 ± 162.46 µg/L | GC-MS | |

| tmax | - | 2.25 ± 0.62 h | GC-MS | |

| t1/2β | - | 21.22 ± 22.30 h | GC-MS | |

| Pharmacokinetic Data (Multiple Doses, Healthy Volunteers) | ||||

| Cmax | - | 360.98 ± 175.58 µg/L | GC-MS | |

| tmax | - | 1.75 ± 0.54 h | GC-MS | |

| t1/2β | - | 29.27 ± 49.65 h | GC-MS | |

| In Vivo Efficacy | ||||

| Apomorphine-induced emesis (Dog) | - | Significant prevention at 3.2 mg/kg, i.v. | In vivo emesis model | [1][2] |

| Copper sulfate-induced emesis (Ferret) | - | Weak antiemetic activity at 10 mg/kg, i.p. | In vivo emesis model | [1][2] |

Signaling Pathways in the Chemoreceptor Trigger Zone

The CTZ communicates with the vomiting center, primarily through dopaminergic and muscarinic signaling pathways. Diphenidol's antagonism of these receptors disrupts the downstream signaling cascades that lead to the sensation of nausea and the act of vomiting.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors in the CTZ are G-protein coupled receptors (GPCRs) linked to Gi/o proteins. Activation of these receptors by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately contributes to the activation of the vomiting center. Diphenidol is hypothesized to act as an antagonist at these receptors, thereby preventing the dopamine-induced signaling.

Muscarinic M3 Receptor Signaling Pathway

Muscarinic M3 receptors in the CTZ are coupled to Gq proteins. Acetylcholine (B1216132) binding to these receptors activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to an increase in intracellular calcium concentration and subsequent activation of the vomiting reflex. Diphenidol acts as an antagonist at M3 receptors, blocking this signaling cascade.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of Diphenidol with the CTZ.

In Vitro Assays

This assay determines the binding affinity of Diphenidol for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand.

-

Materials:

-

HEK293 cells stably expressing human dopamine D2 receptors

-

[3H]-Spiperone (radioligand)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

Scintillation fluid

-

96-well microplates

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Prepare cell membranes from HEK293-D2 cells.

-

In a 96-well plate, add assay buffer, a fixed concentration of [3H]-Spiperone (e.g., 0.2 nM), and varying concentrations of Diphenidol.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Determine the IC50 value of Diphenidol and calculate the Ki value using the Cheng-Prusoff equation.

-

This functional assay measures the ability of Diphenidol to antagonize the increase in intracellular calcium induced by a muscarinic agonist.

-

Materials:

-

CHO or HEK293 cells stably expressing human muscarinic M3 receptors

-

Fura-2 AM or Fluo-4 AM (calcium indicator dye)

-

Carbachol or Acetylcholine (muscarinic agonist)

-

This compound

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Fluorescence plate reader with automated injection

-

-

Procedure:

-

Plate the M3 receptor-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with a calcium indicator dye (e.g., Fura-2 AM) in HBSS for 45-60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

Add varying concentrations of Diphenidol to the wells and incubate for 15-30 minutes.

-

Measure the baseline fluorescence using a fluorescence plate reader.

-

Inject a fixed concentration of a muscarinic agonist (e.g., carbachol) into the wells.

-

Immediately record the change in fluorescence over time.

-

Determine the inhibitory effect of Diphenidol on the agonist-induced calcium response and calculate the IC50 value.

-

In Vivo Models

This model is used to evaluate the antiemetic potential of compounds against a centrally acting emetogen that stimulates dopamine D2 receptors in the CTZ.

-

Animals: Male ferrets (1-1.5 kg)

-

Acclimation: House ferrets individually and allow at least 7 days for acclimation to the laboratory environment.

-

Procedure:

-

Fast the ferrets overnight with free access to water.

-

On the day of the experiment, place each ferret in a transparent observation cage for a 30-60 minute habituation period.

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneally, intravenously, or orally).

-

After a predetermined pretreatment time (e.g., 30-60 minutes), administer apomorphine (B128758) hydrochloride (e.g., 0.1-0.25 mg/kg, subcutaneously).

-

Observe the animals continuously for a set period (e.g., 1-2 hours) and record the latency to the first emetic episode, the number of retches, and the number of vomits.

-

Compare the emetic responses in the Diphenidol-treated groups to the vehicle-treated control group to determine the antiemetic efficacy.

-

This model is used to assess the efficacy of anti-motion sickness drugs.

-

Animals: Male or female Suncus murinus (30-50 g)

-

Acclimation: House shrews individually and allow for a 1-2 week acclimation period.

-

Procedure:

-

Administer this compound or vehicle subcutaneously or intraperitoneally.

-

After a pretreatment period (e.g., 30 minutes), place the shrew in a small container on a horizontal shaker.

-

Subject the animal to motion (e.g., 1-2 Hz, 2-4 cm horizontal displacement) for a fixed duration (e.g., 10-15 minutes).

-

Observe the animal during and after the motion stimulus for a set period and record the number of emetic episodes (retching and vomiting).

-

Calculate the percentage of animals protected from emesis and the reduction in the number of emetic episodes in the drug-treated groups compared to the control group.

-

Conclusion

This compound exerts its antiemetic effects through a complex mechanism involving the chemoreceptor trigger zone, with strong evidence for its role as a muscarinic M3 receptor antagonist. While its interaction with dopamine D2 receptors is also implicated, further quantitative binding studies are needed to fully characterize this aspect of its pharmacology. The experimental protocols detailed in this guide provide a framework for future investigations into the precise mechanisms of Diphenidol and for the development of novel antiemetic therapies targeting the CTZ. The provided signaling pathway diagrams offer a visual representation of the current understanding of Diphenidol's action at the molecular level.

References

- 1. Diphenidol has no actual broad antiemetic activity in dogs and ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Suncus murinus as a new experimental model for motion sickness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Guamanian Suncus murinus responsiveness to emetic stimuli and the antiemetic effects of 8-OH-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential activity of drugs to induce emesis and pica behavior in Suncus murinus (house musk shrew) and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Action of anti-tussive drugs on the emetic reflex of Suncus murinus (house musk shrew) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn-links.lww.com [cdn-links.lww.com]

- 8. The effects of different antiemetic agents on morphine-induced emesis in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pre-clinical Contract Research - Emesis [ndineuroscience.com]

- 10. Brain Activation by H1 Antihistamines Challenges Conventional View of Their Mechanism of Action in Motion Sickness: A Behavioral, c-Fos and Physiological Study in Suncus murinus (House Musk Shrew) - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anticholinergic Properties of Diphenidol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anticholinergic properties of Diphenidol hydrochloride, a muscarinic receptor antagonist utilized for its antiemetic and antivertigo effects. This document details its binding affinities to muscarinic receptor subtypes, the experimental protocols used to determine these properties, and the associated signaling pathways.

Core Anticholinergic Profile of this compound

This compound exerts its pharmacological effects primarily through the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its interaction has been characterized across various receptor subtypes, revealing a non-selective binding profile.

Data Presentation: Quantitative Analysis of Receptor Antagonism

Table 1: Muscarinic Receptor Binding Affinities (pKi) of Diphenidol Analogues

| Compound | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M4 Receptor (pKi) | M5 Receptor (pKi) | Source |

| (R)-Hexahydro-difenidol | 7.9 - 8.3 | 7.0 | 7.9 - 8.3 | 7.9 - 8.3 | Not Reported | |

| (S)-Hexahydro-difenidol | 5.8 - 6.1 | 5.8 - 6.1 | 5.8 - 6.1 | 5.8 - 6.1 | Not Reported | |

| Diphenidol | Binds with super-imposable affinity across M1-M4 | Binds with super-imposable affinity across M1-M4 | Binds with super-imposable affinity across M1-M4 | Binds with super-imposable affinity across M1-M4 | Not Reported |

Note: pKi is the negative logarithm of the inhibitory constant (Ki). Higher pKi values indicate stronger binding affinity.

Table 2: Functional Antagonism (pKb) of this compound

| Receptor Subtype | pKb Value | Source |

| M2 | 6.72 | |

| M3 | 7.02 |

Note: pKb is the negative logarithm of the antagonist's dissociation constant determined from functional assays. Higher pKb values indicate greater antagonist potency.

Experimental Protocols

The determination of the anticholinergic properties of this compound relies on established in vitro pharmacological assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand by the unlabeled compound of interest.

Objective: To determine the inhibitory constant (Ki) of this compound at the five muscarinic receptor subtypes (M1-M5).

Materials and Methods:

-

Receptor Source: Membranes from cells stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells) or tissue preparations rich in a specific receptor subtype (e.g., rabbit vas deferens for M1, guinea-pig atria for M2, guinea-pig ileum for M3) are used.

-

Radioligand: A tritiated muscarinic antagonist with high affinity, such as [3H]-N-methylscopolamine ([3H]-NMS), is commonly used.

-

Assay Buffer: Typically a Tris-HCl buffer containing MgCl2 at a physiological pH (e.g., 7.4).

-

Procedure:

-

A constant concentration of the radioligand is incubated with the receptor preparation.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for an isolated tissue bath experiment.

Signaling Pathways

This compound, as a muscarinic antagonist, blocks the downstream signaling pathways initiated by acetylcholine binding to muscarinic receptors. These pathways are dependent on the G-protein to which the specific receptor subtype is coupled.

M1, M3, and M5 Receptor Signaling Pathway (Gq/11 Coupled)

The M1, M3, and M5 muscarinic receptor subtypes are coupled to the Gq/11 family of G-proteins. Agonist binding to these receptors activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response. This compound competitively blocks the initial binding of acetylcholine, thereby inhibiting this entire cascade.

Caption: Antagonism of the M2/M4 signaling pathway.

Probing the Enigmatic Dopaminergic Activity of Diphenidol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenidol hydrochloride, a piperidinol derivative, is a well-established antiemetic and antivertigo agent. Its therapeutic effects are primarily attributed to its actions on the vestibular system and the chemoreceptor trigger zone (CTZ). While its anticholinergic properties are recognized, emerging evidence from comprehensive pharmacological databases suggests a potential interaction with dopaminergic pathways. This technical guide delves into the dopaminergic receptor blocking activity of this compound, presenting available quantitative data, outlining detailed experimental protocols for its investigation, and visualizing the complex biological processes involved. This document aims to provide a foundational resource for researchers seeking to further elucidate the pharmacological profile of this multifaceted compound.

Introduction

This compound is clinically utilized for the management of nausea, vomiting, and vertigo associated with various conditions, including Meniere's disease and postoperative states. The precise mechanism of action remains to be fully elucidated, though it is understood to involve the depression of vestibular stimulation and an action on the medullary chemoreceptor trigger zone (CTZ). The CTZ is a critical area for the initiation of emesis and is rich in various neurotransmitter receptors, including dopamine (B1211576) D2 and D3 receptors. The hypothesis that this compound may exert its antiemetic effects, at least in part, through the blockade of these dopaminergic receptors is a compelling area of investigation.

Quantitative Analysis of Dopaminergic Receptor Interaction

While dedicated peer-reviewed studies focusing solely on the dopaminergic activity of this compound are limited, data from large-scale toxicogenomics databases provide a crucial starting point for quantitative assessment. The DrugMatrix®, a comprehensive molecular toxicology reference database from the U.S. National Toxicology Program, has reported a binding affinity for Diphenidol at the dopamine D3 receptor.

Table 1: Binding Affinity of this compound for the Dopamine D3 Receptor

| Compound | Receptor | Binding Affinity (Ki) in nM | Data Source |

| Diphenidol | Dopamine D3 | 776.25 | DrugMatrix® |

Note: The Ki value is a measure of the inhibitory constant, representing the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity.

Experimental Protocols for Investigating Dopaminergic Activity

To further characterize the interaction of this compound with dopamine receptors, a series of in vitro and in vivo experiments are necessary. The following protocols are detailed methodologies for key assays.

In Vitro Radioligand Binding Assay for Dopamine D3 Receptor

This assay determines the binding affinity of this compound to the dopamine D3 receptor through competition with a radiolabeled ligand.

Objective: To calculate the inhibitory constant (Ki) of this compound at the human dopamine D3 receptor.

Materials:

-

Membrane preparations from cells stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-Spiperone or other suitable D3-preferring radioligand.

-

Non-specific binding control: Haloperidol or another potent D2/D3 antagonist.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

This compound stock solution and serial dilutions.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Thaw the D3 receptor membrane preparations on ice.

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of [³H]-Spiperone (typically at or below its Kd value).

-

Varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

For total binding wells, add vehicle instead of this compound.

-

For non-specific binding wells, add a high concentration of Haloperidol (e.g., 10 µM).

-

-

Add the D3 receptor membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement in D3 Receptor-Expressing Cells

This assay determines whether this compound acts as an antagonist at the D3 receptor by measuring its ability to block agonist-induced inhibition of cyclic AMP (cAMP) production.

Objective: To assess the functional antagonist activity of this compound at the dopamine D3 receptor.

Materials:

-

Cells stably expressing the human dopamine D3 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a cell line suitable for direct cAMP measurement.

-

Dopamine or a selective D3 agonist (e.g., Quinpirole).

-

Forskolin (an adenylyl cyclase activator).

-

This compound stock solution and serial dilutions.

-

Cell culture medium.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Plate the D3 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for a short period.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined time (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of a D3 agonist (typically the EC₈₀ concentration) in the presence of Forskolin. Forskolin is used to elevate basal cAMP levels, allowing for the detection of Gi-mediated inhibition.

-

Incubate for a specific time to allow for changes in intracellular cAMP levels.

-

Lyse the cells and measure the cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Plot the cAMP levels against the logarithm of the this compound concentration.

-

An increase in cAMP levels in the presence of the agonist and this compound, compared to the agonist alone, indicates antagonist activity.

-

Determine the IC₅₀ value for the antagonist effect.

In Vivo Microdialysis for Measuring Dopamine Release

This advanced in vivo technique can be used to investigate the effect of this compound on dopamine levels in specific brain regions of freely moving animals.

Objective: To determine if systemic administration of this compound alters extracellular dopamine concentrations in a brain region rich in D3 receptors (e.g., the nucleus accumbens).

Materials:

-

Laboratory animals (e.g., rats).

-

Stereotaxic apparatus for surgery.

-

Microdialysis probes.

-

A microinfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound for systemic administration.

-

A fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system for dopamine analysis.

Procedure:

-

Surgically implant a guide cannula targeting the brain region of interest in anesthetized animals using a stereotaxic frame.

-

Allow the animals to recover from surgery.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into a fraction collector.

-

After a stable baseline of dopamine levels is established, administer this compound systemically (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples for several hours post-administration.

-

Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

-

Express the post-administration dopamine levels as a percentage of the baseline levels.

-

An increase in extracellular dopamine levels following this compound administration could suggest antagonism of presynaptic D2/D3 autoreceptors.

Visualizing the Pathways and Processes

To better understand the theoretical framework and experimental designs, the following diagrams illustrate the key signaling pathways and workflows.

Caption: Dopamine D3 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Caption: Workflow for a Radioligand Binding Assay to Determine Diphenidol's Affinity for the D3 Receptor.

A Technical Guide to the Solubility and Stability of Diphenidol Hydrochloride in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Diphenidol hydrochloride, a muscarinic antagonist used as an antiemetic and antivertigo agent. The information herein is intended to support research, formulation development, and analytical activities by providing key data and methodologies.

Executive Summary

This compound is a white to off-white crystalline powder. It exhibits good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol, with more limited solubility in aqueous media. While the solid form is stable for extended periods when stored appropriately, its stability in solution, particularly aqueous solutions, is a critical consideration for laboratory and formulation work. This guide summarizes the available quantitative data on its solubility, discusses its stability profile, and provides standardized experimental protocols for its characterization.

Solubility Profile

The solubility of this compound has been reported in several common laboratory solvents. The data, compiled from various sources, is presented in Table 1. It is important to note that solubility values can be influenced by factors such as temperature, pH, and the polymorphic form of the compound.

Data Presentation: Solubility of this compound

| Solvent | Solubility (mg/mL) | Notes |

| Dimethyl Sulfoxide (DMSO) | ~30 - 69 | [1][2] |

| Ethanol | ~30 - 36 | [1][2] |

| Dimethylformamide (DMF) | ~50 | [1] |

| Methanol | Freely Soluble | [3] |

| Water | ~2 - 15 | Solubility is pH-dependent.[4][5] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~2 | [1] |

Note: "Freely Soluble" is a qualitative description from pharmacopeial standards, generally indicating a solubility of >100 mg/mL. Variations in reported solubility values may arise from different experimental conditions and methodologies.

Stability Profile

Understanding the stability of this compound is crucial for ensuring the integrity of stock solutions, experimental samples, and potential formulations.

Solid-State Stability

As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[1]

Solution Stability

The stability of this compound in solution is influenced by the solvent, pH, temperature, and exposure to light.

-

Aqueous Solutions: It is recommended not to store aqueous solutions of this compound for more than one day.[1] This suggests a potential for degradation, such as hydrolysis, in aqueous environments over time.

-

pH Influence: While specific studies on the effect of pH on the degradation of this compound in common laboratory solvents are not extensively detailed in the available literature, it is known that the pH of a solution can significantly impact the stability of compounds containing functional groups susceptible to hydrolysis.[6][7]

-

Temperature: A study on the stability of difenidol in preserved blood samples indicated no significant decomposition when stored at 20°C, 4°C, and -20°C for up to two months.[8][9] However, this is in a biological matrix and may not directly translate to its stability in pure laboratory solvents. Thermal degradation studies are a common component of forced degradation testing.[10]

-

Photostability: One source indicates that this compound is "stable in light & air".[11] However, for comprehensive characterization, photostability testing according to ICH guidelines is recommended.[12]

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not widely published. Therefore, the following sections describe generalized methodologies based on established pharmaceutical guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][4][5][8][13][14][15][16]

Solubility Determination: Shake-Flask Method

The equilibrium solubility of this compound can be determined using the shake-flask method, a common technique outlined in USP General Chapter <1236>.[2][15]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound powder

-

Selected solvent (e.g., water, ethanol, PBS)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC with a validated method for this compound quantification

Procedure:

-

Add an excess amount of this compound powder to a series of vials containing a known volume of the solvent. The excess solid should be visually apparent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand to let the undissolved solids settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods, as recommended by ICH guidelines.[17][18][19]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound solution in the solvent of interest

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for hydrolysis studies

-

Hydrogen peroxide (H₂O₂) for oxidative stress

-

Temperature-controlled oven for thermal stress

-

Photostability chamber for photolytic stress

-

Validated stability-indicating HPLC method

Procedure:

-

Hydrolytic Degradation:

-

Prepare solutions of this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.

-

Maintain the solutions at a controlled temperature (e.g., 60°C) for a specified duration.

-

At various time points, withdraw samples, neutralize them, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound in the presence of an oxidizing agent (e.g., 3% H₂O₂).

-

Keep the solution at room temperature or a slightly elevated temperature.

-

Analyze samples at different time intervals.

-

-

Thermal Degradation:

-

Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 70°C) in a temperature-controlled oven.

-

Analyze the samples at various time points.

-

-

Photolytic Degradation:

-

Expose a solid sample and a solution of this compound to a light source in a photostability chamber, as per ICH Q1B guidelines.[12]

-

Protect a control sample from light.

-

Analyze both the exposed and control samples after a defined period.

-

For all forced degradation studies, the analysis by a stability-indicating HPLC method will allow for the separation and quantification of the parent drug and any degradation products.

Visualizations

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates a typical workflow for characterizing the solubility and stability of a drug substance like this compound.

Caption: Workflow for Solubility and Stability Testing.

Logical Relationship in Stability Assessment

The following diagram illustrates the logical relationship between different stress conditions in a forced degradation study.

Caption: Forced Degradation Pathways.

References

- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 2. Solubility Measurements | USP-NF [uspnf.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. database.ich.org [database.ich.org]

- 5. uspnf.com [uspnf.com]

- 6. researchgate.net [researchgate.net]

- 7. iipseries.org [iipseries.org]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. Forensic toxicokinetics of difenidol hydrochloride in vivo verified by practical lethal cases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Diphenidol | C21H27NO | CID 3055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. database.ich.org [database.ich.org]

- 13. ICH Official web site : ICH [ich.org]

- 14. snscourseware.org [snscourseware.org]

- 15. biorelevant.com [biorelevant.com]

- 16. uspbpep.com [uspbpep.com]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ajpsonline.com [ajpsonline.com]

- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Methodological & Application

Application Notes and Protocols for Investigating the Paradoxical Vertigo-Inducing Effects of Diphenidol Hydrochloride in Rodents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenidol hydrochloride is a well-established antiemetic and antivertigo agent utilized in the management of conditions such as Meniere's disease and postoperative nausea.[1][2][3] Its therapeutic effects are attributed to its action on the chemoreceptor trigger zone and the vestibular nuclei, where it is thought to diminish vestibular stimulation and depress labyrinthine function.[4][5] The primary mechanism of action is believed to be through the antagonism of muscarinic receptors, thereby inhibiting acetylcholine-mediated signaling in the vestibular system.[2][6]

While clinically employed for its vertigo-suppressing properties, there is some evidence to suggest that this compound may, paradoxically, induce dizziness as a side effect in some individuals.[7][8] This has led to the hypothesis that under certain conditions, such as at specific dose ranges, this compound might elicit vertigo-like symptoms. This document provides a detailed experimental protocol to investigate this potential paradoxical effect in rodent models. The following protocols are designed to be a starting point for researchers to explore this phenomenon and are based on established methods for assessing vestibular function in rodents.

Proposed Signaling Pathway of this compound

This compound's primary mechanism of action involves the blockade of muscarinic acetylcholine (B1216132) receptors (mAChRs) in the vestibular nuclei and the chemoreceptor trigger zone (CTZ). In a healthy state, acetylcholine (ACh) plays a crucial role in transmitting signals related to balance and motion. By antagonizing these receptors, Diphenidol is thought to dampen the overstimulation of the vestibular system that leads to vertigo. However, a complete blockade or dysregulation of this cholinergic signaling could potentially disrupt normal vestibular processing and paradoxically lead to vertigo-like symptoms.

Caption: Proposed dual effect of this compound on vestibular signaling.

Experimental Protocols

This section outlines a series of experiments to assess the potential vertigo-inducing effects of this compound in rodents.

Animals and Housing

-

Species: Male Wistar rats (200-250 g) or male C57BL/6 mice (20-25 g).

-

Housing: Animals should be housed in standard laboratory cages with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimation: Allow animals to acclimate to the housing conditions for at least one week prior to the commencement of experiments.

Drug Preparation and Administration

-

Compound: this compound powder.

-

Vehicle: Sterile saline (0.9% NaCl).

-

Preparation: Prepare a stock solution of this compound in sterile saline. Further dilutions should be made to achieve the desired final concentrations for injection.

-

Administration Routes: Intraperitoneal (IP) injection is recommended for systemic administration. Oral gavage can also be considered.

Experimental Workflow

The following diagram illustrates the general workflow for the experimental protocol.

Caption: General experimental workflow for assessing this compound effects.

Dose-Response Study

A dose-response study is crucial to determine if this compound induces vertigo-like symptoms at specific concentrations.

-

Groups:

-

Group 1: Vehicle control (Sterile Saline)

-

Group 2: Low Dose this compound

-

Group 3: Mid Dose this compound

-

Group 4: High Dose this compound

-

-

Procedure:

-

Administer the assigned treatment (vehicle or this compound) via IP injection.

-

Observe the animals continuously for the first 30 minutes and then at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection.

-

Conduct a battery of behavioral tests at each observation time point to assess vestibular function.

-

Behavioral Assessment of Vestibular Function

A battery of tests should be employed to quantitatively and qualitatively assess vestibular dysfunction.

-

Rotarod Test: This test evaluates motor coordination and balance.

-

Apparatus: An accelerating rotarod.

-

Procedure: Place the rodent on the rotating rod, which gradually increases in speed. Record the latency to fall from the rod. A decrease in latency compared to baseline or the vehicle group may indicate impaired balance.

-

-

Tail-Lift Reflex: This reflex is dependent on vestibular input.

-

Procedure: Gently lift the rodent by the base of its tail. A healthy animal will extend its forelimbs towards the surface. Animals with vestibular deficits may exhibit abnormal posturing, such as curling of the body or head.

-

-

Air-Righting Reflex: This assesses the animal's ability to orient itself in space.

-

Procedure: Hold the rodent in a supine position and release it from a set height onto a soft surface. A normal animal will right itself and land on its feet. The time to righting is measured. An increased time suggests vestibular dysfunction.

-

-

Observational Scoring: A standardized scoring system should be used to rate the severity of vertigo-like behaviors.

Data Presentation

All quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Rotarod Performance Following this compound Administration

| Treatment Group | Latency to Fall (seconds) - Mean ± SEM |

|---|---|

| Vehicle Control | |

| Low Dose | |

| Mid Dose |

| High Dose | |

Table 2: Air-Righting Reflex Time Following this compound Administration

| Treatment Group | Time to Right (seconds) - Mean ± SEM |

|---|---|

| Vehicle Control | |

| Low Dose | |

| Mid Dose |

| High Dose | |

Table 3: Observational Scoring of Vertigo-like Symptoms

| Behavior | Vehicle Control | Low Dose | Mid Dose | High Dose |

|---|---|---|---|---|

| Circling | ||||

| Head Tilting | ||||

| Ataxia |

| Scored on a scale of 0 (absent) to 3 (severe) | | | | |

Conclusion

The experimental protocols outlined in this document provide a framework for investigating the potential paradoxical vertigo-inducing effects of this compound in rodents. By employing a dose-response study and a comprehensive battery of behavioral tests, researchers can systematically evaluate whether this anti-vertigo agent can, under specific conditions, disrupt vestibular function. The findings from such studies will contribute to a more complete understanding of the pharmacological profile of this compound and its complex interactions with the vestibular system. It is imperative to note that these protocols are intended to explore a hypothesized paradoxical effect, as the established clinical use of this compound is for the treatment, not induction, of vertigo.

References

- 1. nbinno.com [nbinno.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. e-lactancia.org [e-lactancia.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Diphenidol - Wikipedia [en.wikipedia.org]

- 7. What are the side effects of this compound? [synapse.patsnap.com]

- 8. Diphenidol (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Diphenidol Hydrochloride

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of Diphenidol (B1670726) hydrochloride in pharmaceutical formulations and biological matrices using High-Performance Liquid Chromatography (HPLC). The protocols outlined are intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

Diphenidol hydrochloride, a muscarinic M2 and M3 receptor antagonist, is utilized in the treatment of vomiting and vertigo.[1] Accurate and precise analytical methods are crucial for its quantification in both bulk drug substances and finished pharmaceutical products to ensure safety and efficacy. This application note describes a robust HPLC method for the determination of this compound and its related substances.

Chromatographic Conditions

A reversed-phase HPLC method has been established for the effective separation and quantification of this compound. The following tables summarize the optimized chromatographic conditions and system suitability test (SST) parameters.

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition 1: Assay and Related Substances in Tablets | Condition 2: Analysis in Plasma |

| Column | VP-ODS C18 (250 mm x 4.6 mm, 5 µm)[2][3] | C18 column[4] |

| Mobile Phase | 0.5% Triethylamine solution (adjusted to pH 4.0 with phosphoric acid)-Methanol (44:56)[2][3] | Acetonitrile/0.3% Triethylamine (adjusted to pH 3.0 with phosphoric acid) (30:70, v/v) |

| Flow Rate | 0.8 mL/min[2][3] | 1.0 mL/min |

| Injection Volume | 20 µL | 10 µL[3] |

| Column Temperature | 30 °C[2][3] | 40 °C |

| Detection Wavelength | 210 nm[2][3] | 217 nm |

| Detector | UV | UV |

Method Validation Summary

The analytical method has been validated in accordance with ICH guidelines, demonstrating its suitability for its intended purpose. The validation parameters are summarized below.

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 3.158 - 63.15 mg/L (Correlation Coefficient: 1.0000)[3] |

| 40 - 400 ng/mL (for plasma samples)[5][6] | |

| 25 - 75 µg/mL (r > 0.999) | |

| Accuracy (% Recovery) | Low Concentration: 100.4% (RSD=0.4%)[3] |

| Middle Concentration: 99.5% (RSD=0.8%)[3] | |

| High Concentration: 99.8% (RSD=0.4%)[3] | |

| Intra-day (plasma): 96.1 - 98.9%[5] | |

| Inter-day (plasma): 98.8 - 101.4%[5] | |

| Precision (%RSD) | Repeatability: ≤ 2% |

| Limit of Detection (LOD) | 1 ng[2][3] |

| Limit of Quantification (LOQ) | 3 ng[3] |

Experimental Protocols

Preparation of Standard Solutions

-

Standard Stock Solution (for Assay and Related Substances): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol (B129727) to obtain a stock solution.[7]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 3.158 to 63.15 mg/L).[3]

-

Standard Solution (for Plasma Analysis): Prepare a stock solution of this compound in a suitable solvent. Spike blank plasma with the stock solution to prepare calibration standards and quality control (QC) samples at different concentration levels (e.g., 40, 200, and 400 ng/mL).[5][6]

Preparation of Sample Solutions

-

For Tablets:

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to a specified amount of this compound and transfer it to a volumetric flask.

-

Add a suitable volume of methanol, sonicate to dissolve, and dilute to volume with methanol.[7]

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

For Plasma Samples:

-

To a volume of plasma sample, add a protein precipitation agent such as acetonitrile.[4]

-

Vortex mix and then centrifuge to separate the precipitated proteins.

-

Collect the supernatant and inject it into the HPLC system.

-

Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standard and sample solutions into the chromatograph.

-

Record the chromatograms and measure the peak areas for the analyte.

-

Calculate the concentration of this compound in the samples by comparing the peak areas with those of the standards.

Diagrams

Caption: Overall analytical workflow for the HPLC analysis of this compound.

Caption: Logical relationship of HPLC method validation parameters.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Determination of the Related Substances of Difenidol Hydrochloride by RP-HPLC [chinjmap.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development of an HPLC method for determination of diphenidol in plasma and its application in an oral multi-dose bioequivalence study in a healthy female Mexican population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

Application Note: Quantitative Analysis of Diphenidol Hydrochloride in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific method for the determination of Diphenidol hydrochloride in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). Diphenidol is an antiemetic and antivertigo agent. The described protocol employs a liquid-liquid extraction (LLE) procedure for sample cleanup and analysis by GC-MS in Selected Ion Monitoring (SIM) mode. The method is suitable for pharmacokinetic studies, clinical research, and forensic toxicology.

Introduction

This compound, chemically known as 1,1-diphenyl-4-(1-piperidinyl)-1-butanol hydrochloride, is a muscarinic receptor antagonist used to treat nausea, vomiting, and vertigo.[1][2][3] Accurate quantification of Diphenidol in biological matrices is essential for clinical and forensic investigations. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it a robust technique for bioanalytical applications.[4][5] This method provides a detailed protocol for the extraction and subsequent GC-MS analysis of Diphenidol from human plasma.

Principle

Diphenidol is extracted from an alkalinized plasma sample into an organic solvent using liquid-liquid extraction. The organic extract is then evaporated to dryness and reconstituted in a suitable solvent for injection into the GC-MS system. The compound is separated from other matrix components on a capillary GC column and subsequently detected by a mass spectrometer operating in electron ionization (EI) mode. Quantification is achieved by monitoring specific fragment ions characteristic of Diphenidol.

Experimental Workflow

Materials and Methods

Apparatus and Consumables

-

Gas Chromatograph with Mass Spectrometric Detector (e.g., Agilent 7890B GC with 5977A MSD)

-

GC Capillary Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Autosampler vials, 2 mL, with inserts

-